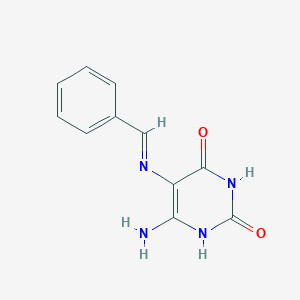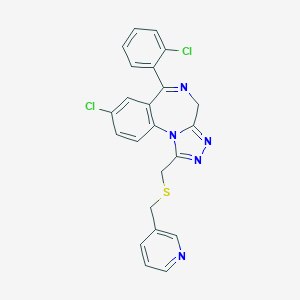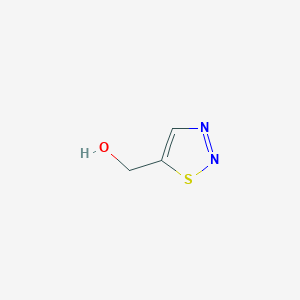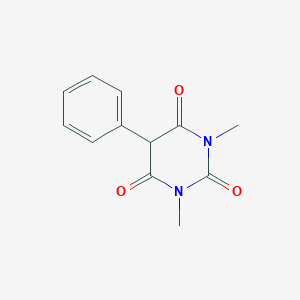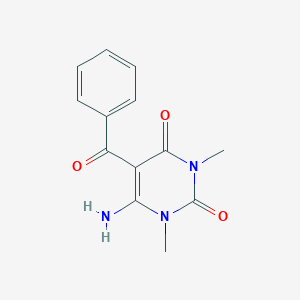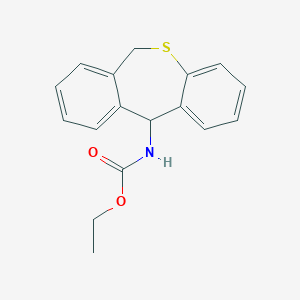
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester, also known as carbamazepine, is a widely used anticonvulsant and mood stabilizer. It was first synthesized in 1953 and has since been used to treat various neurological and psychiatric disorders. In
Mécanisme D'action
Carbamazepine acts by inhibiting voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons and decreasing their excitability. It also modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It can increase the levels of certain enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the levels of various neurotransmitters in the brain. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamazepine is a widely used drug with a well-established safety profile. It can be easily obtained and is relatively inexpensive. However, its effects can be variable and may depend on factors such as dose, duration of treatment, and patient characteristics. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere can interact with other drugs and can have side effects such as dizziness, drowsiness, and nausea.
Orientations Futures
There are several potential future directions for research on Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere, such as in the treatment of neurodegenerative diseases or cancer. Finally, there is a need for further studies to elucidate the mechanisms of action of Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere and to better understand its effects on the brain and other organs.
Méthodes De Synthèse
Carbamazepine is synthesized through a multistep process that involves the condensation of 2-amino-5-nitrobenzenethiol with ethyl acetoacetate to form 6,11-dihydrodibenzo(b,e)thiepin-11-one. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by esterification with ethyl iodide to form Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere.
Applications De Recherche Scientifique
Carbamazepine has been extensively studied for its anticonvulsant and mood stabilizing properties. It is commonly used to treat epilepsy, bipolar disorder, and trigeminal neuralgia. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have potential therapeutic effects in the treatment of neuropathic pain, alcohol withdrawal syndrome, and schizophrenia.
Propriétés
Numéro CAS |
74797-18-5 |
|---|---|
Nom du produit |
Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester |
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
ethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C17H17NO2S/c1-2-20-17(19)18-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |
Clé InChI |
VDAQMYWNQHPPPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



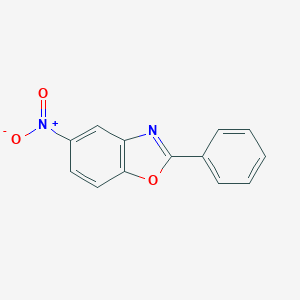
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
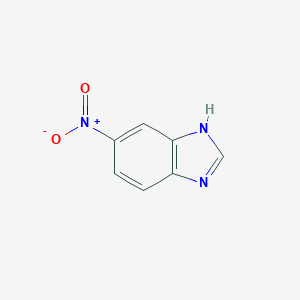
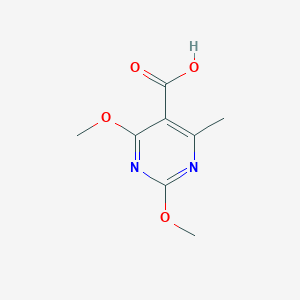
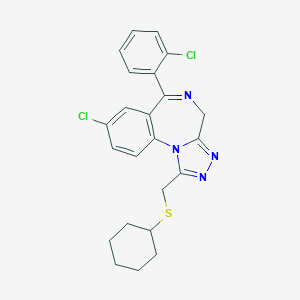
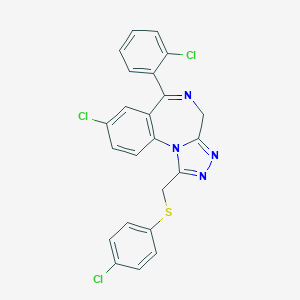
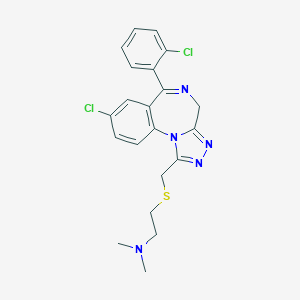
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
